molecular formula C10H19NO3 B6630648 (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide

(2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide

Cat. No. B6630648
M. Wt: 201.26 g/mol
InChI Key: GQCMKDQYGVHSBS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide, also known as OHCbl, is a natural form of vitamin B12. It is a water-soluble vitamin that plays a critical role in DNA synthesis, red blood cell formation, and neurological function. OHCbl has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer.

Mechanism of Action

(2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide exerts its biological effects by acting as a cofactor for two enzymes: methionine synthase and methylmalonyl-CoA mutase. Methionine synthase is involved in the synthesis of methionine, an essential amino acid that plays a critical role in DNA synthesis and neurological function. Methylmalonyl-CoA mutase is involved in the breakdown of certain amino acids and fatty acids. (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide helps to convert methylmalonyl-CoA to succinyl-CoA, which can then enter the Krebs cycle for energy production.
Biochemical and Physiological Effects:
(2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide has a number of biochemical and physiological effects in the body. It plays a critical role in DNA synthesis, red blood cell formation, and neurological function. (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide also helps to reduce oxidative stress and inflammation in the body, which can contribute to the development of various diseases. In addition, (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide helps to regulate homocysteine levels in the body, which can reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

(2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide has a number of advantages for lab experiments. It is a naturally occurring vitamin that is readily available and easy to obtain. It is also water-soluble, which makes it easy to work with in the lab. However, (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize and analyze. In addition, (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide is sensitive to light and heat, which can affect its stability and activity.

Future Directions

There are a number of future directions for research on (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide has been shown to improve neurological function in patients with peripheral neuropathy, and it may have similar effects in other neurological disorders. Another area of interest is its potential anticancer properties. (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide has been shown to inhibit cancer cell growth and induce apoptosis, and further research is needed to determine its potential as a cancer treatment. Finally, more research is needed to understand the mechanisms of action of (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide and its effects on various biological systems.

Synthesis Methods

(2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide can be synthesized through a series of chemical reactions. The starting material is cyanocobalamin, which is converted into hydroxocobalamin. Hydroxocobalamin is then reacted with 2-methyl-3-butyn-2-ol to form (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

(2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve neurological function in patients with peripheral neuropathy, a common complication of diabetes. (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the cardiovascular system. In addition, (2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide has been studied for its potential anticancer properties, as it can inhibit cancer cell growth and induce apoptosis.

properties

IUPAC Name

(2S)-N-(4-hydroxy-2-methylbutan-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,5-6-12)11-9(13)8-4-3-7-14-8/h8,12H,3-7H2,1-2H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCMKDQYGVHSBS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)NC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCO)NC(=O)[C@@H]1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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